2-Bromo-2-(diphenylphosphoryl)ethan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
59875-46-6 |
|---|---|
Molecular Formula |
C14H14BrO2P |
Molecular Weight |
325.14 g/mol |
IUPAC Name |
2-bromo-2-diphenylphosphorylethanol |
InChI |
InChI=1S/C14H14BrO2P/c15-14(11-16)18(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
InChI Key |
ZZBLALRCODDIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CO)Br |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 2 Bromo 2 Diphenylphosphoryl Ethan 1 Ol
Identification of Key Functional Group Interconversions (FGIs)
Functional group interconversions are crucial for manipulating the reactivity of intermediates and setting up strategic bond disconnections. For the target molecule, several FGIs can be envisioned to simplify the structure.
One primary FGI strategy involves the oxidation of the primary alcohol to an aldehyde or a carboxylic acid derivative. This transformation would facilitate a disconnection adjacent to the carbonyl group. Another key FGI is the conversion of the β-hydroxy phosphine (B1218219) oxide moiety into a more synthetically accessible precursor, such as an α,β-unsaturated phosphine oxide (a vinylphosphine oxide). This suggests that the alcohol and bromide functionalities could be introduced late in the synthesis via electrophilic addition to a double bond.
A summary of potential FGIs is presented in the table below.
| Target Functional Group | Precursor Functional Group | Proposed Transformation |
| 1,2-Bromohydrin | Alkene | Electrophilic bromination in the presence of water |
| β-Hydroxy phosphine oxide | α,β-Unsaturated phosphine oxide | Hydrobromination/Oxidation |
| Primary Alcohol | Aldehyde/Ketone | Reduction |
Disconnection Strategies Involving Carbon-Carbon Bond Formation
While the target molecule has a simple two-carbon backbone, a C-C disconnection is a fundamental retrosynthetic strategy. A logical disconnection would be between the C1 and C2 carbons, leading to a one-carbon and a one-carbon fragment.
This disconnection suggests a synthetic route starting from a diphenylphosphinoyl-stabilized carbanion and a one-carbon electrophile, such as formaldehyde. The subsequent bromination of the resulting β-hydroxy phosphine oxide would yield the target molecule.
Key Precursors from C-C Disconnection:
| Precursor 1 | Precursor 2 |
| (Diphenylphosphoryl)methane | Formaldehyde |
Disconnection Strategies Involving Carbon-Phosphorus Bond Formation
Disconnection of the C-P bond is a primary strategy for the synthesis of organophosphorus compounds. In this case, the disconnection would occur between the phosphorus atom and the carbon backbone, leading to diphenylphosphine (B32561) oxide and a two-carbon electrophile.
This approach suggests a nucleophilic attack of a phosphorus nucleophile, such as the anion of diphenylphosphine oxide, on a suitable two-carbon electrophile. A plausible electrophile would be an epoxide, such as bromooxirane, or a dihaloethane derivative. The reaction of diphenylphosphine oxide with an epoxide is a known method for the formation of β-hydroxy phosphine oxides.
Alternatively, a precursor could be an α-bromo-β-hydroxy species, which would then react with a phosphorus nucleophile.
Key Precursors from C-P Disconnection:
| Phosphorus-Containing Precursor | Carbon-Containing Precursor |
| Diphenylphosphine oxide | 2-Bromooxirane |
| Diphenylphosphine oxide | 1,2-Dibromoethane |
| Diphenylphosphide | 2-Bromooxirane |
Stereochemical Considerations in Retrosynthetic Pathways
The target molecule contains a stereocenter at the carbon atom bearing the bromine and the diphenylphosphoryl group. Therefore, the development of a stereoselective synthesis is a critical consideration.
If the synthesis proceeds through an α,β-unsaturated phosphine oxide, the subsequent bromohydrin formation would likely proceed via an anti-addition, leading to a specific diastereomer. The stereochemistry of the final product would be dependent on the geometry of the vinylphosphine oxide precursor.
In the case of the ring-opening of a chiral epoxide with a phosphorus nucleophile, the reaction would likely proceed with inversion of configuration at the carbon atom undergoing nucleophilic attack. This would allow for the synthesis of a specific enantiomer of the target molecule, provided a chiral, enantiomerically pure epoxide is used as the starting material.
The stereochemical outcome of the C-C bond formation strategy would depend on the conditions used for the generation and reaction of the phosphinoyl-stabilized carbanion and any subsequent stereoselective bromination.
Summary of Stereochemical Control Strategies:
| Retrosynthetic Approach | Method for Stereocontrol |
| From Vinylphosphine Oxide | Diastereoselective bromohydrin formation |
| From Chiral Epoxide | Enantioselective ring-opening with a phosphorus nucleophile |
| From C-C Bond Formation | Use of chiral auxiliaries or catalysts in the alkylation and/or bromination steps |
Advanced Methodologies for the Synthesis of 2 Bromo 2 Diphenylphosphoryl Ethan 1 Ol and Its Analogs
Construction of the Carbon-Phosphorus Bond
The creation of the C-P bond is a fundamental step in the synthesis of the target molecule. This can be achieved through various phosphinylation reactions or by strategies that directly form the phosphine (B1218219) oxide moiety.
Approaches via Phosphinylation Reactions
Phosphinylation reactions involve the introduction of a phosphinyl group (-P(O)Ph₂) onto a carbon framework. A common and effective method for creating the α-hydroxy phosphine oxide scaffold is the addition of a secondary phosphine oxide, such as diphenylphosphine (B32561) oxide, to an aldehyde. This reaction, often referred to as a Pudovik or Abramov-type reaction, directly yields the desired carbon-phosphorus and carbon-oxygen bonds in a single step. nih.govconsensus.app The reaction can be catalyzed by both bases and acids. For instance, the addition of dimethylphosphine (B1204785) oxide to various aldehydes and ketones has been shown to proceed, with electron-rich carbonyls often requiring a base catalyst like sodium hydroxide, while electron-poor carbonyls can react without a catalyst. rsc.org
The general scheme for this approach involves the reaction of diphenylphosphine oxide with a suitable two-carbon electrophile, such as bromoacetaldehyde (B98955) or a protected form thereof. The nucleophilic phosphorus atom attacks the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the β-hydroxy phosphine oxide.
A summary of representative phosphinylation reactions for the synthesis of α-hydroxy phosphine oxides is presented in Table 1.
| Starting Material | Reagent | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Aldehyde/Ketone | Diphenylphosphine oxide | Base (e.g., NaOH, Et₃N) or catalyst-free | α-Hydroxy phosphine oxide |
| Aldehyde | Dialkyl phosphite | Base (e.g., Et₃N) or Lewis Acid | α-Hydroxy phosphonate (B1237965) |
| α-Oxophosphonate | Diarylphosphine oxide | Diethylamine | Hydroxy-methylenebisphosphonic derivative |
Strategies Involving Phosphine Oxide Formation
An alternative strategy involves the formation of the phosphine oxide from a trivalent phosphorus precursor. For example, a phosphine can be quaternized with an appropriate electrophile, followed by a reaction sequence that generates the phosphine oxide. A two-step method for the synthesis of aryldiphenylphosphine oxides has been developed, which involves the quaternization of methyldiphenylphosphine (B73815) or benzyldiphenylphosphine (B1330785) with aryl bromides, followed by a Wittig reaction. organic-chemistry.org
Another approach is the direct oxidation of a corresponding phosphine. However, for the synthesis of the target molecule, methods that construct the C-P bond with the phosphorus atom already in the pentavalent state are generally more convergent.
Introduction of the Bromine Moiety at the α-Position
The introduction of a bromine atom at the carbon adjacent to the phosphine oxide group is a critical transformation. This can be achieved either by halogenating a pre-formed β-hydroxy phosphine oxide or by halogenating a precursor such as a β-keto phosphine oxide.
Halogenation Reactions of Precursor Alcohols or Carbonyls
The direct bromination of a β-hydroxy phosphine oxide at the α-position can be challenging due to the potential for side reactions. A more common and controllable approach involves the synthesis of a β-keto phosphine oxide, followed by α-bromination. β-Keto phosphine oxides can be prepared through various methods, including the Ag-mediated oxidative phosphorylation of α-bromostyrenes or the aerobic copper(II)-mediated phosphorylation of enol acetates. google.comrsc.org
Once the β-keto phosphine oxide is obtained, it can be brominated at the α-position using standard brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. For example, the preparation of cyclopropyl-2-bromo-2-(2-fluorophenyl)ethanone involves the halogenation of the corresponding ketone with a brominating agent. rsc.org
A one-pot strategy to synthesize α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and Oxone has also been reported, which could be adapted for the synthesis of α-bromo-β-keto phosphine oxides from their corresponding β-hydroxy precursors. acs.org
Stereoselective Bromination Techniques
Achieving the desired stereochemistry at the bromine-bearing carbon is crucial. Stereoselective bromination can be influenced by the substrate and the reaction conditions. For β-hydroxy phosphine oxides, substrate-controlled diastereoselective bromination can be achieved by utilizing the directing effect of the hydroxyl group. The reaction of the hydroxyl group with a reagent can create a bulky substituent that directs the incoming brominating agent to the opposite face of the molecule.
While direct stereoselective bromination of β-hydroxy phosphine oxides is not extensively documented for this specific substitution pattern, related transformations provide insight. For instance, diastereoselective reduction of 6-bromo-6-substituted penicillanate esters has been achieved, proceeding through a phosphonium (B103445) β-lactam enolate species followed by diastereoselective protonation. organic-chemistry.org Although a reduction, this highlights the influence of the phosphorus-containing group on the stereochemical outcome of reactions at an adjacent center.
Formation of the Hydroxyl Group
The final key functional group to be installed is the hydroxyl group. As discussed in section 3.1.1, the hydroxyl group can be introduced concurrently with the C-P bond formation through the addition of a phosphine oxide to an aldehyde.
Alternatively, if a β-keto phosphine oxide is used as an intermediate, the hydroxyl group can be formed by the reduction of the ketone. The stereochemical outcome of this reduction is of paramount importance. Chelation-controlled reduction protocols can be employed to achieve high diastereoselectivity. For example, the TiCl₄ mediated LiBH₄ reduction of β-ketophosphine oxides has been shown to be a highly stereoselective route to the synthesis of anti-β-hydroxyphosphine oxides. nih.gov The chelating agent coordinates to both the carbonyl oxygen and the phosphine oxide oxygen, creating a rigid cyclic intermediate that directs the hydride attack from the less hindered face.
The reduction of phosphine oxides themselves to phosphines is a well-established transformation, with various reagents like silanes being effective. rsc.orggoogle.comorganic-chemistry.orgdntb.gov.ua However, for the synthesis of the target compound, the selective reduction of the keto group while retaining the phosphine oxide is the desired pathway.
Another potential, though less direct, route to the β-hydroxy phosphine oxide core is the ring-opening of an α,β-epoxyphosphonate with a bromide source. The reaction of epoxides with nucleophiles under basic conditions typically occurs at the less substituted carbon in an SN2 fashion.
A summary of methods for the formation of the hydroxyl group in the context of β-hydroxy phosphine oxides is provided in Table 2.
| Precursor | Reagent/Method | Key Feature |
|---|---|---|
| Aldehyde + Diphenylphosphine oxide | Pudovik/Abramov-type reaction | Concurrent C-P and C-OH bond formation |
| β-Keto phosphine oxide | Reduction (e.g., LiBH₄/TiCl₄) | Stereoselective formation of the hydroxyl group |
| α,β-Epoxyphosphonate | Ring-opening with HBr | Formation of a halohydrin |
Reduction of Carbonyl Precursors
A primary and direct route to synthesizing 2-Bromo-2-(diphenylphosphoryl)ethan-1-ol involves the chemoselective reduction of a corresponding carbonyl precursor, namely 2-bromo-2-(diphenylphosphoryl)acetaldehyde or a related α-bromo-α-phosphoryl ketone. The critical challenge in this step is to reduce the carbonyl group to a hydroxyl group without affecting the carbon-bromine bond or the diphenylphosphinyl moiety.
The reduction of activated carbonyl groups, such as α-keto esters and α-ketophosphonates, has been successfully achieved using various reducing agents. nih.govrsc.org Alkyl phosphines have been shown to reduce α-keto esters and other activated ketones to their corresponding α-hydroxy derivatives in good to excellent yields at room temperature. nih.govrsc.org For the synthesis of the title compound, a mild and selective reducing agent is paramount. Sodium borohydride (B1222165) (NaBH₄) is a common choice for the reduction of aldehydes and ketones and can be suitable under controlled conditions to avoid side reactions, such as the reduction of the C-Br bond.
Research into the reduction of similar α-chlorocarbonyl compounds to yield chlorohydrins has utilized systems like tributyltin hydride combined with phosphine oxides. researchgate.net These findings suggest that carefully selected hydride reagents can achieve the desired chemoselectivity.
Table 1: Selected Reducing Agents for Carbonyl Groups
| Reducing Agent | Typical Substrate | Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Mild and selective; commonly used in alcoholic solvents. |
| Lithium Aluminium Hydride (LiAlH₄) | Esters, Carboxylic Acids, Aldehydes, Ketones | Very strong reducing agent; less selective and may reduce the C-Br bond. researchgate.net |
| Alkyl Phosphines | α-Keto Esters, α-Ketophosphonates | Reduces activated carbonyls under mild conditions. nih.govrsc.org |
Hydroxylation Reactions
An alternative synthetic approach involves the direct hydroxylation of a suitable precursor. One plausible, albeit less direct, pathway is the α-oxygenation of an α-bromocarbonyl compound that already contains the phosphine oxide moiety. nih.gov This strategy can proceed through a radical mechanism.
A protocol developed for the debrominative oxygenation of α-bromo-α,α-dialkyl-substituted carbonyl compounds utilizes a 2-aryl-1,3-dimethylbenzimidazoline (BIH-Ar) derivative under an air atmosphere. nih.gov This reaction generates an α-keto-alkyl radical intermediate via dissociative electron transfer. nih.gov This radical can then preferentially react with molecular oxygen, leading to the formation of an α-hydroperoxy intermediate, which is subsequently reduced to the final α-hydroxy product. nih.gov Applying this logic, a precursor like 1,1-dibromo-1-(diphenylphosphoryl)ethane could potentially be converted to the target alcohol through a sequence of selective reduction and hydroxylation.
Furthermore, the direct C–H hydroxylation of phosphonates using molecular oxygen has been reported, offering a pathway to quaternary α-hydroxy phosphonates. nih.gov While distinct from the title compound's structure, this demonstrates the feasibility of direct oxygen insertion alpha to a phosphorus center.
Convergent and Divergent Synthetic Routes
The construction of this compound and its analogs can be approached through both convergent and divergent strategies, which offer flexibility in generating a library of related compounds.
Convergent Synthesis: A convergent route involves the synthesis of two or more key fragments that are later combined to form the final product. For the title compound, a potential convergent strategy could involve:
Preparation of a brominated epoxide, such as 2-bromooxirane.
Generation of a diphenylphosphine oxide anion or a related nucleophilic phosphorus species.
Nucleophilic ring-opening of the epoxide with the phosphorus nucleophile. This approach would assemble the carbon backbone and install the hydroxyl and diphenylphosphoryl groups in a single, highly convergent step.
Divergent Synthesis: In a divergent approach, a central intermediate, such as this compound itself, is synthesized and then systematically modified to create a range of analogs. This method is efficient for exploring structure-activity relationships. Potential modifications include:
Esterification or Etherification: The primary alcohol can be readily converted into a variety of esters or ethers to probe the influence of this position.
Substitution of Bromine: The bromine atom can be replaced by other functional groups (e.g., fluoride, azide, alkyl, or aryl groups) via nucleophilic substitution or cross-coupling reactions.
Modification of Phenyl Rings: The phenyl groups on the phosphorus atom can be functionalized through electrophilic aromatic substitution to introduce various substituents.
Chemo-, Regio-, and Stereoselective Synthesis of Enantiomers and Diastereomers
Because this compound is a chiral molecule, controlling its stereochemistry is a significant synthetic objective. Advanced methodologies are employed to produce specific enantiomers or diastereomers, which is crucial for applications in fields like medicinal chemistry and materials science. nih.gov
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity using only a substoichiometric amount of a chiral catalyst. The most logical application for synthesizing an enantiomer of the title compound is the asymmetric reduction of the prochiral precursor, 2-bromo-2-(diphenylphosphoryl)acetaldehyde.
Chiral phosphines are frequently used as ligands in metal-catalyzed asymmetric reactions. youtube.com Asymmetric hydrogenation or transfer hydrogenation using catalysts based on rhodium, ruthenium, or iridium, complexed with chiral bidentate phosphine ligands like BINAP or DIPAMP, is a well-established method for producing chiral alcohols from ketones. youtube.com The development of multifunctional chiral phosphine organocatalysts, which combine a nucleophilic phosphorus center with a hydrogen-bonding motif, has proven effective in various asymmetric transformations. acs.org These catalysts can activate the substrate and control the stereochemical outcome of the reaction.
The catalytic asymmetric synthesis of related P-stereogenic phosphindane oxides has been achieved through kinetic resolution, demonstrating that chiral metal complexes can effectively distinguish between enantiomers of phosphorus-containing heterocycles. nih.gov
Table 2: Representative Chiral Ligands for Asymmetric Reduction
| Ligand | Metal | Typical Reaction |
|---|---|---|
| (R)-BINAP | Ruthenium (Ru) | Asymmetric hydrogenation of ketones and olefins. youtube.com |
| (R,R)-DIPAMP | Rhodium (Rh) | Enantioselective hydrogenation of prochiral olefins. youtube.com |
| Chiral Phosphine-Phenol | (Organocatalyst) | Asymmetric Morita-Baylis-Hillman reactions. acs.org |
The use of a chiral auxiliary is a classic and reliable method for diastereoselective synthesis. wikipedia.org The general strategy involves covalently attaching a recoverable chiral molecule to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.
For the synthesis of an enantiomerically enriched form of this compound, one could envision a strategy starting with a precursor like (diphenylphosphoryl)acetic acid.
Attachment: The acid is coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to form a chiral amide. wikipedia.org
Diastereoselective Bromination: The α-proton of this adduct is deprotonated to form a chiral enolate, which is then quenched with an electrophilic bromine source (e.g., NBS or Br₂). The steric bulk of the auxiliary directs the approach of the bromine to one face of the enolate, leading to the formation of one diastereomer preferentially.
Reduction and Cleavage: The carbonyl group of the auxiliary is then reduced, and the auxiliary is subsequently cleaved to yield the enantiomerically enriched α-bromo alcohol.
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Condition |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions, acylations. wikipedia.org | Acidic or basic hydrolysis, or reductive cleavage (e.g., LiBH₄). wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acids. wikipedia.org | Hydrolysis with acid or base. wikipedia.org |
| Camphorsultam | Asymmetric Diels-Alder, Michael additions, Claisen rearrangements. wikipedia.org | Reductive cleavage (e.g., LiAlH₄) or hydrolysis. wikipedia.org |
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds, particularly chiral alcohols. nih.govnih.gov Enzymes, such as ketoreductases (KREDs), operate under mild conditions (neutral pH, room temperature) and often exhibit near-perfect enantio- and regioselectivity. magtech.com.cn
The synthesis of enantiopure this compound is an ideal candidate for a biocatalytic approach via the asymmetric reduction of the prochiral ketone precursor. Various microorganisms and isolated enzymes are known to catalyze the reduction of a wide range of ketones to their corresponding (R)- or (S)-alcohols with high conversion and enantiomeric excess (e.e.). mdpi.com The use of whole-cell biocatalysts can be advantageous as they contain cofactor regeneration systems, simplifying the process. nih.gov
For example, studies have shown that yeast strains like Hansenula polymorpha and Hansenula fabianii can reduce complex ketones to chiral alcohols with yields >80% and e.e. >94%. mdpi.com The development of enzyme libraries and high-throughput screening allows for the rapid identification of a suitable biocatalyst for a specific substrate.
Table 4: Examples of Biocatalytic Reduction for Chiral Alcohol Synthesis
| Biocatalyst Source | Substrate Type | Product e.e. (%) | Reference |
|---|---|---|---|
| Hansenula fabianii SC 13894 | Substituted acetophenone | >94% for (R)-alcohol | mdpi.com |
| Sporobolomyces paucimobilis SC 16113 | Chlorinated ketone | >99% for (S)-alcohol | mdpi.com |
| Ketoreductases (KREDs) | Aromatic β-ketonitriles | >99% for both enantiomers | researchgate.net |
Chemical Reactivity and Transformation Pathways of 2 Bromo 2 Diphenylphosphoryl Ethan 1 Ol
Reactivity of the Bromine Substituent
The bromine atom, positioned at the carbon alpha to the electron-withdrawing diphenylphosphoryl group, is a key site for various chemical transformations. Its reactivity is influenced by the electronic effects of the adjacent phosphoryl group and the neighboring hydroxyl group.
Nucleophilic Substitution Reactions (SN1, SN2)
The carbon atom bearing the bromine is susceptible to attack by nucleophiles, potentially proceeding through either an SN1 or SN2 mechanism. The diphenylphosphoryl group, being strongly electron-withdrawing, can stabilize an adjacent carbanion, which might favor an SN2-type pathway. Conversely, the potential for the phosphorus atom to participate in stabilizing a carbocation intermediate cannot be entirely ruled out, which would suggest some propensity for an SN1 mechanism under appropriate conditions.
Computational studies on analogous α-haloketones suggest that nucleophilic substitution is a viable reaction pathway. up.ac.za While specific experimental data for 2-Bromo-2-(diphenylphosphoryl)ethan-1-ol is limited in publicly available literature, the general principles of nucleophilic substitution on alkyl halides are well-established. orgsyn.orgacs.org The choice between SN1 and SN2 pathways would be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, a strong, unhindered nucleophile in a polar aprotic solvent would likely favor an SN2 reaction.
| Reaction Type | Key Features | Influencing Factors for this compound |
| SN1 | Two-step mechanism via a carbocation intermediate. | - Substrate: Secondary carbon, but electronic effects of the phosphoryl group are significant. - Leaving Group: Bromide is a good leaving group. - Solvent: Polar protic solvents would favor this pathway. |
| SN2 | Single-step, concerted mechanism. | - Substrate: Steric hindrance from the diphenylphosphoryl group could be a factor. - Nucleophile: Strong, less sterically hindered nucleophiles would be more effective. - Solvent: Polar aprotic solvents would enhance the nucleophilicity of the attacking species. |
Elimination Reactions (E1, E2) Leading to Olefins
Elimination of hydrogen bromide (HBr) from this compound would lead to the formation of a vinyl diphenylphosphine (B32561) oxide. This transformation can proceed via either an E1 or E2 mechanism. The presence of a hydrogen atom on the carbon bearing the hydroxyl group allows for this elimination.
The E2 mechanism, which is a concerted process, is generally favored by the use of a strong, non-nucleophilic base. wikipedia.orgnih.gov The anti-periplanar arrangement of the hydrogen and the bromine atom is a crucial requirement for this pathway. wikipedia.org For this compound, the conformational flexibility of the molecule would likely allow it to adopt the necessary geometry for an E2 elimination.
The E1 mechanism, proceeding through a carbocation intermediate, would be competitive under conditions that favor its formation, such as in a polar protic solvent and in the absence of a strong base. mdpi.com
The treatment of α-bromoketones with a base like pyridine (B92270) is a known method to induce elimination and form α,β-unsaturated carbonyl compounds, suggesting a similar reaction could be viable for this phosphine (B1218219) oxide analog. youtube.comlibretexts.org
| Elimination Pathway | Required Conditions | Expected Product |
| E1 | Polar protic solvent, weak or no base, heat. | (Diphenylphosphoryl)vinyl alcohol |
| E2 | Strong, non-nucleophilic base, heat. | (Diphenylphosphoryl)vinyl alcohol |
Radical Reactions Involving Bromine
The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions, typically initiated by light or a radical initiator. sigmaaldrich.comyoutube.comyoutube.com This would generate a carbon-centered radical stabilized by the adjacent diphenylphosphoryl group. Such radicals can participate in various synthetic transformations, including the formation of new carbon-carbon bonds. researchgate.net While specific studies on radical reactions of this particular molecule are not widely reported, the principles of radical halogenation and subsequent reactions are well-documented for other organic substrates. youtube.comlibretexts.org
Transformations of the Hydroxyl Group
The primary hydroxyl group in this compound is a versatile handle for a range of chemical modifications, including oxidation, esterification, and etherification.
Oxidation Reactions to Carbonyls
The primary alcohol functionality can be oxidized to the corresponding aldehyde, 2-bromo-2-(diphenylphosphoryl)acetaldehyde, or further to the carboxylic acid, 2-bromo-2-(diphenylphosphoryl)acetic acid, using appropriate oxidizing agents. A variety of reagents are available for the oxidation of primary alcohols, with the choice of reagent determining the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) or chromic acid would lead to the carboxylic acid.
The oxidation of secondary phosphine oxides is a known transformation, and phosphine oxides themselves are generally stable to oxidation. wikipedia.orgnih.gov The oxidation of α-hydroxyphosphonates to the corresponding ketophosphonates is also a well-established reaction. researchgate.net
| Oxidizing Agent | Expected Product |
| Pyridinium Chlorochromate (PCC) | 2-Bromo-2-(diphenylphosphoryl)acetaldehyde |
| Potassium Permanganate (KMnO4) | 2-Bromo-2-(diphenylphosphoryl)acetic acid |
| Chromic Acid (H2CrO4) | 2-Bromo-2-(diphenylphosphoryl)acetic acid |
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. iajpr.com This reaction is typically catalyzed by an acid or promoted by a coupling agent. The esterification of phosphonic acids is a known process, suggesting the hydroxyl group on this phosphine oxide derivative would be similarly reactive. nih.gov
Etherification, the conversion of the hydroxyl group to an ether, can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
These reactions provide a means to introduce a wide variety of functional groups, enhancing the synthetic utility of this compound.
Derivatization for Downstream Synthesis
The presence of a primary alcohol and a reactive bromine atom allows for numerous derivatization reactions, transforming this compound into a variety of useful building blocks.
The hydroxyl group can be readily converted into other functional groups. For instance, oxidation would yield the corresponding aldehyde or carboxylic acid, while esterification or etherification would protect the hydroxyl group or introduce new functionalities.
The bromine atom, situated at a carbon bearing a strong electron-withdrawing diphenylphosphoryl group, is activated towards nucleophilic substitution. This allows for the introduction of a wide array of nucleophiles, such as azides, cyanides, and thiolates, leading to a diverse set of functionalized phosphine oxides.
Elimination reactions, promoted by a suitable base, can lead to the formation of vinylphosphine oxides. These unsaturated systems are valuable precursors for a variety of addition and cycloaddition reactions.
A common synthetic route for the preparation of related β-ketophosphine oxides involves the reaction of α-bromostyrenes with diphenylphosphine oxide. tandfonline.com This suggests that derivatization of this compound could lead to precursors for similar transformations.
| Starting Functional Group | Reagent/Condition | Product Functional Group | Potential Application |
| Hydroxyl | Oxidation (e.g., PCC, Swern) | Aldehyde | Wittig reactions, reductive amination |
| Hydroxyl | Esterification (e.g., Acyl chloride, pyridine) | Ester | Protecting group, modified biological activity |
| Bromine | Nucleophilic Substitution (e.g., NaN3) | Azide | Reduction to amine, click chemistry |
| Bromine/Hydroxyl | Base-induced elimination | Vinylphosphine oxide | Michael additions, Diels-Alder reactions |
Reactivity Modulated by the Diphenylphosphoryl Group
The diphenylphosphoryl group is a strong electron-withdrawing group, a property that significantly activates the α-carbon. This activation facilitates the displacement of the bromine atom by nucleophiles in SN2 reactions. The electron-withdrawing nature of the phosphoryl group polarizes the C-Br bond, making the carbon atom more electrophilic. masterorganicchemistry.com
Conversely, the diphenylphosphoryl group can stabilize an adjacent carbanion. This stabilization is crucial in reactions that proceed through an enolate-like intermediate. The ability of phosphorus to expand its octet allows for the delocalization of the negative charge onto the oxygen atom of the phosphoryl group, a phenomenon that is central to its role in phosphorus ylide chemistry.
In the context of electrophilic aromatic substitution on the phenyl rings of the phosphoryl group, the P(O)Ph2 moiety acts as a deactivating group, directing incoming electrophiles to the meta position. libretexts.org However, this reactivity is generally less significant than the transformations occurring at the bromo- and hydroxy-substituted ethyl backbone.
The concept of neighboring group participation (NGP) is also relevant. libretexts.orgnih.govnumberanalytics.com The oxygen atom of the hydroxyl group could potentially act as an internal nucleophile, displacing the bromide to form a transient epoxide-like intermediate. This would lead to products with retention of stereochemistry at the bromine-bearing carbon.
While the direct formation of a phosphorus ylide from this compound is not the typical route, the principles of ylide chemistry are pertinent to its potential transformations. Phosphorus ylides are most commonly prepared by the reaction of a phosphine with an alkyl halide, followed by deprotonation. libretexts.orgnumberanalytics.comlibretexts.org
The α-proton to the phosphoryl group in related phosphine oxides is acidic and can be removed by a strong base to form a carbanion. This carbanion is stabilized by the adjacent phosphoryl group. If the hydroxyl group of this compound were to be oxidized to a ketone, the resulting α-bromo-β-ketophosphine oxide could potentially undergo reactions analogous to the Favorskii rearrangement, which involves the formation of a cyclopropanone (B1606653) intermediate from an enolate. numberanalytics.comwikipedia.orgddugu.ac.inyoutube.com
The Wittig reaction, a cornerstone of phosphorus ylide chemistry, involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and a phosphine oxide. libretexts.orgnumberanalytics.comlibretexts.org While the target compound itself is not a ylide, its derivatives could participate in or be synthesized from such reactions.
| Ylide-Related Reaction | Required Derivatization of Target Compound | Potential Product |
| Favorskii-type Rearrangement | Oxidation of hydroxyl to ketone | Cyclopropane carboxylic acid derivative |
| Horner-Wadsworth-Emmons Reaction | Conversion to a phosphonate (B1237965) ester | α,β-Unsaturated ester |
The reduction of the phosphine oxide moiety to a phosphine is a synthetically valuable transformation, as phosphines are widely used as ligands in catalysis. This reduction is typically challenging due to the high stability of the P=O bond. However, various methods have been developed to achieve this, often employing silanes as reducing agents. nih.govorganic-chemistry.orgresearchgate.netnih.gov The reduction can be chemoselective, leaving other functional groups in the molecule intact. organic-chemistry.org
Once reduced to the corresponding phosphine, the molecule can undergo a variety of recoupling reactions. For example, if one of the phenyl groups on the phosphorus were to be replaced with a bromoaryl group, this could participate in palladium-catalyzed cross-coupling reactions. liv.ac.ukliv.ac.uk
The direct reaction of phosphine oxides with certain reagents can also lead to rearranged products. For instance, phosphine oxides have been shown to react with bromophosphoranimines to yield rearranged phosphoranimine cations. nih.govresearchgate.net
| Reaction | Reagents | Product |
| P-Oxide Reduction | HSiCl3, DIBAL-H, or other silanes | 2-Bromo-2-(diphenylphosphino)ethan-1-ol |
| Recoupling (example) | 1. P-Oxide reduction; 2. Pd-catalyzed cross-coupling of a bromoaryl group on P | Functionalized phosphine ligand |
Intramolecular Cyclization and Rearrangement Reactions
The bifunctional nature of this compound makes it a candidate for intramolecular cyclization reactions. Treatment with a base could induce the intramolecular displacement of the bromide by the alkoxide formed from the hydroxyl group, leading to the formation of a three-membered oxaphosphirane oxide ring. Such strained heterocycles can be valuable intermediates for further transformations. Radical-induced cyclization is another possibility, potentially leading to cyclic phosphine oxides. nih.gov
Rearrangement reactions are also plausible. A reaction analogous to the Favorskii rearrangement could occur if the hydroxyl group is first oxidized to a ketone. This base-catalyzed rearrangement of the resulting α-bromo-β-ketophosphine oxide would proceed through a cyclopropanone-like intermediate to yield a carboxylic acid derivative with a rearranged carbon skeleton. numberanalytics.comwikipedia.orgddugu.ac.inyoutube.com
Another potential rearrangement is a phospha-Brook type rearrangement, which involves the migration of a phosphoryl group. While typically seen in α-silyl carbinols, analogous rearrangements are known in organophosphorus chemistry.
Cross-Coupling Reactions Involving the Bromine or Activated Positions
The bromine atom in this compound, being on an sp3-hybridized carbon, is not a typical substrate for standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings, which generally require sp2-hybridized halides. wikipedia.orgwikipedia.orgwikipedia.orgacs.orgorganic-chemistry.orgnih.govorganic-chemistry.orgorganic-chemistry.orgnih.govyoutube.comlibretexts.org
However, recent advances in catalysis have enabled the coupling of certain sp3-hybridized halides. Dual nickel/photoredox catalysis has been shown to be effective for the cross-coupling of α-bromophosphonates with aldehydes. organic-chemistry.org This suggests that similar conditions might be applicable to this compound, allowing for the formation of a new carbon-carbon bond at the bromine-bearing position.
Furthermore, if the bromine atom were on one of the phenyl rings of the diphenylphosphoryl group, it would be an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The phosphine oxide moiety is stable to these reaction conditions and does not poison the catalyst. liv.ac.ukliv.ac.uk This allows for the synthesis of a wide range of functionalized triarylphosphine oxides, which can then be reduced to the corresponding phosphine ligands.
| Coupling Reaction | Typical Substrate | Potential for Target Compound | Catalyst System (Typical) |
| Suzuki Coupling | Aryl/vinyl halide | Low for C(sp3)-Br, possible with modified methods | Pd catalyst, base |
| Heck Reaction | Aryl/vinyl halide | Low for C(sp3)-Br | Pd catalyst, base |
| Sonogashira Coupling | Aryl/vinyl halide | Low for C(sp3)-Br | Pd/Cu catalyst, base |
| Nickel/Photoredox Coupling | α-Bromophosphonate | High, by analogy | Ni catalyst, photocatalyst, light |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
2D NMR Techniques (COSY, HSQC, HMBC) for ConnectivityTwo-dimensional NMR techniques are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, showing which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, helping to piece together the molecular skeleton.
Mass Spectrometry (MS) Techniques
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. In the case of 2-Bromo-2-(diphenylphosphoryl)ethan-1-ol, electron impact (EI) ionization would lead to the formation of a molecular ion (M+•), which would then undergo characteristic fragmentation, providing a unique fingerprint for the molecule.
The fragmentation of this compound is expected to be influenced by the presence of the bromine atom, the diphenylphosphoryl group, and the hydroxyl group. The presence of bromine is particularly significant due to its isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), which would result in characteristic M and M+2 isotope patterns for bromine-containing fragments. whitman.edu
Key predicted fragmentation pathways include:
Alpha-cleavage: The bond between the carbon bearing the hydroxyl group and the adjacent carbon is susceptible to cleavage. libretexts.org This would lead to the formation of a resonance-stabilized cation.
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine radical (•Br), leading to a significant peak at [M-79] and [M-81].
Phenyl Group Fragmentation: The diphenylphosphoryl moiety is expected to produce characteristic fragments. The loss of one of the phenyl groups (C₆H₅) would generate a prominent ion. Further fragmentation of the phenyl ring itself can also occur. acs.org
Dehydration: The presence of the alcohol functional group makes the loss of a water molecule (H₂O) a likely fragmentation pathway, particularly in molecules that can form a stable carbocation upon dehydration. libretexts.org
Phosphoryl Group Rearrangements: Organophosphorus compounds are known to undergo complex rearrangements upon ionization, which can provide further structural clues. acs.org
A hypothetical fragmentation pattern is summarized in the table below. The relative abundance of these fragments would depend on their stability.
| Predicted Fragment Ion | Structure | m/z (for 79Br) | Significance |
| [M]+• | [C₁₄H₁₄BrO₂P]+• | 340 | Molecular Ion |
| [M+2]+• | [C₁₄H₁₄BrO₂P]+• | 342 | Isotopic peak due to 81Br |
| [M-Br]+ | [C₁₄H₁₄O₂P]+ | 261 | Loss of Bromine |
| [M-H₂O]+• | [C₁₄H₁₂BrP]+• | 322 | Loss of Water |
| [P(O)(C₆H₅)₂]+ | [C₁₂H₁₀OP]+ | 201 | Diphenylphosphoryl cation |
| [C₆H₅]+ | [C₆H₅]+ | 77 | Phenyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.
The key functional groups and their expected IR absorption regions are:
O-H Stretch: The hydroxyl group (-OH) will give rise to a strong and broad absorption band in the region of 3600-3200 cm⁻¹. libretexts.orglibretexts.org The broadness of this peak is due to hydrogen bonding.
C-H Stretch (Aromatic): The C-H stretching vibrations of the two phenyl rings will appear in the region of 3100-3000 cm⁻¹. vscht.cz
C-H Stretch (Aliphatic): The C-H stretching vibrations of the ethan-1-ol backbone will be observed in the 3000-2850 cm⁻¹ range. vscht.cz
P=O Stretch: The phosphoryl group (P=O) exhibits a strong absorption band, typically in the range of 1250-1150 cm⁻¹. The exact position can be influenced by the electronegativity of the substituents on the phosphorus atom. sdstate.eduacs.org
P-C Stretch: The stretching vibrations of the phosphorus-carbon bonds of the diphenyl groups are expected in the fingerprint region. sdstate.edu
C-O Stretch: The stretching vibration of the C-O single bond in the alcohol moiety will produce a strong band in the 1260-1000 cm⁻¹ region. libretexts.org
C-Br Stretch: The carbon-bromine bond will show a characteristic absorption in the lower frequency region of the spectrum, typically between 690-515 cm⁻¹. vscht.cz
A summary of the expected characteristic IR absorption bands is presented in the following table.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H Stretch | 3600-3200 | Strong, Broad |
| Aromatic | C-H Stretch | 3100-3000 | Medium |
| Alkane | C-H Stretch | 3000-2850 | Medium |
| Phosphoryl | P=O Stretch | 1250-1150 | Strong |
| Alcohol | C-O Stretch | 1260-1000 | Strong |
| Alkyl Halide | C-Br Stretch | 690-515 | Medium |
X-ray Crystallography for Solid-State Molecular Architecture and Stereochemistry
The crystal structure would reveal:
Molecular Geometry: The precise bond lengths and angles of the entire molecule. For instance, the C-Br, C-O, C-P, and P=O bond lengths can be determined with high accuracy.
Conformation: The torsional angles within the molecule, which define the spatial arrangement of the phenyl rings relative to the phosphoryl group and the conformation of the ethan-1-ol backbone.
Stereochemistry: The absolute configuration of the chiral center can be determined, distinguishing between the (R) and (S) enantiomers if a chiral resolution has been performed or if the crystallization occurred spontaneously as a conglomerate.
Intermolecular Interactions: The analysis of the crystal packing would elucidate the nature and geometry of intermolecular forces, such as hydrogen bonds involving the hydroxyl group and potentially weaker interactions involving the bromine atom and the phenyl rings. These interactions govern the macroscopic properties of the crystal.
Based on studies of similar diphenylphosphoryl-containing compounds, it is anticipated that the phosphorus atom will adopt a tetrahedral geometry. researchgate.net The phenyl rings will be oriented in a propeller-like fashion around the P-C bonds. The crystal packing is expected to be dominated by hydrogen bonding from the hydroxyl group, forming chains or networks of molecules.
A hypothetical table of selected crystallographic parameters is provided below. These values are illustrative and would need to be determined experimentally.
| Parameter | Description | Expected Value Range |
| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The symmetry operations of the crystal. | e.g., P2₁/c, Pbca |
| a, b, c (Å) | The dimensions of the unit cell. | 5 - 20 |
| α, β, γ (°) | The angles of the unit cell. | 90° or variable for monoclinic |
| Z | The number of molecules per unit cell. | 2, 4, or 8 |
| C-Br Bond Length (Å) | The distance between the carbon and bromine atoms. | 1.90 - 2.00 |
| P=O Bond Length (Å) | The distance of the phosphoryl double bond. | 1.45 - 1.55 |
| O-H···O Hydrogen Bond Distance (Å) | The distance between the donor oxygen and acceptor oxygen in a hydrogen bond. | 2.5 - 3.0 |
Mechanistic Investigations of Reactions Involving 2 Bromo 2 Diphenylphosphoryl Ethan 1 Ol
Kinetic Studies of Reaction Pathways
No kinetic data, such as reaction rates, rate constants, or reaction orders, have been reported for reactions involving 2-Bromo-2-(diphenylphosphoryl)ethan-1-ol. Such studies would be essential to quantitatively understand the factors influencing its reactivity.
Stereochemical Outcomes and Mechanism Elucidation
There are no published studies on the stereochemical outcomes of reactions, such as S(_N)2 or E2, starting from a chiral or diastereomerically pure form of this compound. Elucidation of the stereospecificity or stereoselectivity of its reactions would require dedicated experimental investigation.
Computational Chemistry and Molecular Modeling
A search for computational studies on this compound yielded no specific results. The subsections below are therefore placeholders for research that has not yet been published.
Density Functional Theory (DFT) Calculations for Electronic Structure
No DFT calculations detailing the electronic structure, orbital energies (HOMO-LUMO), or electrostatic potential maps of this compound are available in the scientific literature.
Transition State Analysis and Reaction Energetics
There are no reported computational analyses of the transition state structures or reaction energy profiles for any transformation involving this compound.
Conformation Analysis and Stereoelectronic Effects
A detailed conformational analysis of this compound, including the identification of the most stable conformers and the quantification of stereoelectronic effects, has not been published.
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereocenter at the carbon atom bearing the bromine and diphenylphosphoryl groups, and another potential stereocenter at the alcohol-bearing carbon, suggests that 2-Bromo-2-(diphenylphosphoryl)ethan-1-ol could be a valuable chiral building block for the asymmetric synthesis of complex molecules. The synthesis of enantiomerically pure β-hydroxy phosphine (B1218219) oxides is a known strategy for accessing chiral synthons. researchgate.net
The preparation of chiral phosphine oxides can be achieved through various methods, including the resolution of racemic mixtures or asymmetric synthesis. nih.govresearchgate.netacs.org For instance, the enantioselective desymmetrization of bis(2-hydroxyphenyl)phosphine oxides has been demonstrated to produce P-stereogenic phosphine oxides with high enantioselectivity. nih.gov Similarly, stereospecific transformations of P-stereogenic secondary phosphine oxides are used to create a variety of chiral tertiary phosphine oxides. acs.orgnih.gov These established methods could potentially be adapted to produce enantiomerically pure forms of this compound.
Once obtained in a chiral form, this compound could be employed in the synthesis of complex natural products and pharmaceuticals where specific stereochemistries are crucial for biological activity. The hydroxyl and bromo functionalities offer orthogonal handles for subsequent chemical modifications, allowing for the stepwise construction of intricate molecular architectures.
Table 1: Potential Chiral Transformations of this compound
| Reaction Type | Reagent/Catalyst | Resulting Functionality | Potential Application |
| Nucleophilic Substitution | Azide, Amines, Thiols | Azido, Amino, Thio Ethers | Synthesis of chiral amino alcohols, sulfur-containing compounds |
| Esterification / Etherification | Acyl chlorides, Alkyl halides | Esters, Ethers | Protection of the hydroxyl group, introduction of new functionalities |
| Oxidation | Mild oxidizing agents | α-Bromo-β-ketophosphine oxide | Precursor for further C-C bond formation |
| Reduction | Reducing agents | (Diphenylphosphoryl)ethanol | Removal of the bromine atom |
Precursor to Novel Organophosphorus Ligands for Catalysis
Organophosphorus compounds are a cornerstone of catalysis, serving as ligands that can fine-tune the electronic and steric properties of metal centers. cfmot.debeilstein-journals.org this compound possesses both a phosphine oxide moiety and a hydroxyl group, making it a potential precursor for P,O-bidentate ligands. The phosphine oxide can coordinate to a metal center through its oxygen atom, while the hydroxyl group can also bind after deprotonation. wikipedia.org Such mixed phosphine-phosphine oxide ligands have been investigated for their hemilabile properties, which can be beneficial in catalytic cycles. acs.org
The synthesis of phosphine ligands often involves the reaction of organometallic reagents with halophosphines. beilstein-journals.org While the phosphorus in this compound is already in the phosphine oxide state, the molecule could be modified to create ligands. For example, the hydroxyl group could be used to anchor the molecule to a support or to another ligand scaffold. Furthermore, reactions at the bromine-bearing carbon could introduce additional coordinating groups.
Iron-catalyzed phosphorylation of alcohols has been shown to be an effective method for creating C-P bonds, leading to phosphine oxides that are precursors to bidentate phosphine ligands. acs.org This highlights the utility of the alcohol and phosphine oxide functionalities in ligand synthesis.
Integration into Polymer Architectures (e.g., flame retardants, functional polymers)
The combination of phosphorus and bromine in a single molecule makes this compound a prime candidate for use as a flame retardant in polymers. Organophosphorus flame retardants are increasingly used as alternatives to halogenated compounds due to lower toxicity. mdpi.comnih.govnih.gov They can act in both the condensed phase, by promoting char formation, and in the gas phase, by quenching radical chain reactions. nih.govmdpi.com
Brominated flame retardants are highly effective in the gas phase, where they release hydrogen bromide to scavenge flame-propagating radicals. youtube.com The synergistic effect of phosphorus and bromine can lead to enhanced flame retardancy. nih.gov The phosphine oxide group in this compound would likely promote charring, creating a protective layer that insulates the underlying polymer, while thermal decomposition would release bromine radicals to inhibit combustion in the gas phase. nih.gov
The hydroxyl group offers a reactive site for the covalent incorporation of this molecule into polymer backbones, creating a reactive-type flame retardant. This approach prevents leaching of the flame retardant from the polymer matrix, ensuring long-term performance. isola-group.com Polymers containing phosphine oxide moieties are known to exhibit not only good flame resistance but also high thermal and oxidative stability, enhanced solubility, and improved adhesion. rsc.org The integration of this compound could therefore also lead to functional polymers with a desirable combination of properties. For instance, phosphine oxide-containing polymers have been synthesized via RAFT polymerization for subsequent functionalization. scite.aiacs.org
Table 2: Potential Polymer Systems for Integration of this compound
| Polymer Type | Potential Integration Method | Expected Improvement |
| Polyesters (e.g., PET) | Co-polymerization via the hydroxyl group | Flame retardancy, thermal stability |
| Polyurethanes | Reaction with isocyanates | Inherent flame retardancy, modified mechanical properties |
| Epoxy Resins | Curing agent via the hydroxyl group | Flame retardancy, adhesion |
| Polycarbonates | Additive or co-monomer | Flame retardancy |
Development of New Reaction Methodologies
The unique combination of functional groups in this compound opens up possibilities for its use in the development of new synthetic reactions. The reactivity of α-halophosphine oxides is a subject of interest in organic synthesis. For example, they can undergo nucleophilic substitution at the halogenated carbon.
Reactions involving phosphine oxides are diverse. For instance, the reaction of phosphine oxides with bromophosphoranimines leads to unusual rearrangements. nih.gov While not directly applicable to the target molecule, it demonstrates the rich chemistry of the phosphine oxide group. More relevantly, the synthesis of β-ketophosphine oxides can be achieved through the oxidative phosphorylation of α-bromostyrenes, indicating a potential transformation pathway for derivatives of this compound. tandfonline.com
The Wittig reaction, which famously produces phosphine oxides as a byproduct, highlights the stability of the P=O bond. youtube.com However, reactions that utilize the reactivity of the groups attached to the phosphine oxide are of greater interest here. The development of methods for the stereospecific functionalization of the P-H bond in secondary phosphine oxides has made these compounds valuable P-stereogenic precursors, a concept that could be extended to the functionalization of molecules like the target compound. nih.gov
Future Research Directions and Challenges in 2 Bromo 2 Diphenylphosphoryl Ethan 1 Ol Chemistry
Design of More Efficient and Sustainable Synthetic Routes
The development of synthetic methodologies for organophosphorus compounds is a mature field, yet there are ongoing challenges, particularly concerning sustainability and efficiency. researchgate.net Traditional methods for creating phosphorus-carbon bonds often rely on phosphorus trichloride (B1173362) (PCl3), a highly reactive and hazardous intermediate. researchgate.net Future research will likely focus on bypassing such hazardous reagents.
Key Research Goals and Challenges:
Avoiding Hazardous Reagents: A primary challenge is to develop synthetic pathways that avoid PCl3 and other corrosive or toxic chemicals. researchgate.net Research into using phosphinates or elemental phosphorus as starting materials presents a more environmentally benign approach. researchgate.net
Improving Atom Economy: Many existing syntheses of functionalized phosphine (B1218219) oxides suffer from poor atom economy, generating significant waste. epfl.ch Future routes should aim for higher efficiency, for example, through catalytic additions to unsaturated precursors.
Catalytic Approaches: The use of transition-metal catalysis for the formation of P-C bonds is a promising area. organic-chemistry.org For a molecule like 2-Bromo-2-(diphenylphosphoryl)ethan-1-ol, a potential sustainable route could involve the catalytic hydroxy-phosphorylation of a vinyl bromide precursor. Recent advances in the direct vicinal hydroxy-phosphorylation of alkenes offer a powerful strategy for synthesizing β-hydroxy phosphorus compounds. chemrevlett.com
Stereoselective Synthesis: The phosphorus atom and the adjacent carbon in this compound are stereocenters. Developing enantioselective synthetic methods to control the stereochemistry of these centers is a significant challenge and a key goal for applications in asymmetric catalysis. nsf.govnih.govacs.orgrsc.org
A hypothetical sustainable synthesis could involve the direct hydroxy-phosphorylation of a bromo-substituted alkene, catalyzed by a transition metal complex. This would be a significant improvement over multi-step syntheses that generate stoichiometric byproducts.
Exploration of Novel Reactivity and Transformation Pathways
The trifunctional nature of this compound (phosphine oxide, bromide, and alcohol) suggests a rich and largely unexplored reactive landscape.
Potential Areas of Investigation:
Intramolecular Reactions: The proximity of the hydroxyl and bromo-phosphoryl groups could enable intramolecular cyclization reactions, potentially leading to novel phosphorus-containing heterocycles.
Cross-Coupling Reactions: The C-Br bond could serve as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents. mdpi.com
Phosphine Oxide as a Directing Group: The phosphine oxide group can act as a directing group in C-H activation reactions, facilitating functionalization at otherwise unreactive positions on the diphenyl groups. mdpi.comnih.gov
Reductive Dehalogenation: The bromine atom can be selectively removed through reductive processes, providing access to the corresponding β-hydroxy phosphine oxide.
These explorations could lead to a diverse library of new organophosphorus compounds with potentially interesting biological or material properties.
Application in Supramolecular Chemistry and Self-Assembly
The phosphine oxide group is a strong hydrogen bond acceptor, making it an excellent functional group for directing the self-assembly of molecules into well-defined supramolecular structures. nih.gov The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the phosphine oxide) in this compound makes it a particularly interesting candidate for forming intricate hydrogen-bonded networks.
Future Research Directions:
Crystal Engineering: Systematic studies of the crystal packing of this compound and its derivatives could reveal novel supramolecular synthons and network topologies.
Coordination Polymers: The phosphine oxide can coordinate to metal centers, suggesting its use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The bromo and hydroxyl functionalities could be used for post-synthetic modification of these materials.
Self-Assembled Monolayers: Similar to phosphonic acids that form self-assembled monolayers on metal oxide surfaces, functionalized phosphine oxides could be explored for surface modification applications.
The ability to form ordered structures through non-covalent interactions is crucial for the development of new functional materials, and this compound provides a versatile platform for such investigations.
Development of High-Throughput Screening for Catalytic Applications
Phosphine oxides themselves can act as ligands or pre-catalysts in various chemical transformations. nih.gov Given the potential for creating a diverse library of derivatives from this compound, high-throughput screening (HTS) methods will be essential to rapidly evaluate their catalytic activity.
Challenges and Opportunities:
Library Synthesis: The development of parallel synthesis techniques to efficiently create a library of derivatives from the parent compound is a prerequisite for HTS.
Screening Assays: Designing effective and rapid screening assays is crucial. Techniques like fluorescence-based assays, infrared thermography, and mass spectrometry can be adapted for the high-throughput evaluation of catalytic performance. mpg.denih.gov
Data Analysis: The large datasets generated from HTS will require computational tools for analysis and to identify structure-activity relationships. youtube.com
The application of HTS to libraries derived from this compound could accelerate the discovery of new catalysts for a wide range of organic reactions.
Computational Predictions for Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties and reactivity of molecules. nih.govacs.org For a complex molecule like this compound, computational studies can provide valuable insights that would be difficult or time-consuming to obtain experimentally.
Key Areas for Computational Investigation:
Conformational Analysis: Predicting the stable conformations of the molecule and how they are influenced by intermolecular interactions.
Reaction Mechanisms: Elucidating the mechanisms of potential reactions, such as intramolecular cyclizations or catalytic cycles. nih.gov
Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of the compound and its derivatives. acs.org
Structure-Reactivity Relationships: Building quantitative structure-activity relationship (QSAR) models to correlate molecular descriptors with catalytic activity or other properties. This can guide the rational design of new derivatives with enhanced performance. youtube.com
By combining computational predictions with experimental work, a deeper understanding of the chemistry of this compound can be achieved, paving the way for its targeted application in various fields.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Bromo-2-(diphenylphosphoryl)ethan-1-ol, and how can reaction conditions be optimized to minimize side products?
A practical approach involves phosphorylation of a bromoethanol precursor using diphenylphosphoryl chloride under basic conditions. Key considerations include:
- Temperature control : Maintain 0–5°C during phosphorylation to suppress elimination side reactions.
- Base selection : Use non-nucleophilic bases (e.g., triethylamine) to avoid competing nucleophilic attacks .
- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran minimizes hydrolysis of the phosphoryl intermediate.
Post-reaction quenching with aqueous NaHCO₃ followed by extraction and drying improves yield. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:2).
Q. How should researchers approach the purification of this compound, especially when dealing with polar byproducts?
- Column chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10% → 40%) to separate the target compound from polar impurities.
- Recrystallization : Dissolve crude product in warm ethyl acetate and slowly add hexane to induce crystallization.
- HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water (70:30) can resolve closely eluting species.
Always confirm purity via ¹H NMR (e.g., absence of peaks at δ 5.5–6.0 ppm, indicative of alkene byproducts) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential structural ambiguities?
- ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ 2.5–3.5 ppm, broad) and phosphoryl-attached carbons (δ 75–85 ppm).
- IR spectroscopy : Confirm the phosphoryl group (P=O stretch at ~1250 cm⁻¹) and hydroxyl group (broad peak at ~3400 cm⁻¹).
- Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 385 (C₁₄H₁₅BrO₂P⁺).
For structural ambiguities, cross-validate with single-crystal X-ray diffraction using SHELX for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the stereoelectronic effects of the phosphoryl group in this compound?
- DFT calculations : Compare optimized geometries (e.g., bond angles at P=O) with X-ray crystallographic data to validate electron density models.
- NMR coupling constants : Analyze ³¹P-¹H coupling to assess electronic interactions between the phosphoryl group and adjacent bromine.
- Electrostatic potential maps : Use software like Gaussian to visualize electron-withdrawing effects of the phosphoryl group, correlating with reactivity in substitution reactions .
Q. What strategies are recommended for analyzing the stability of this compound under varying pH and solvent conditions, particularly concerning hydrolysis of the phosphoryl group?
- Kinetic studies : Monitor hydrolysis rates via ³¹P NMR in buffered solutions (pH 2–12). Hydrolysis is fastest at pH < 3 (acid-catalyzed) and pH > 10 (base-catalyzed).
- Solvent stability : Test stability in DMSO, DMF, and water-miscible solvents; anhydrous aprotic solvents (e.g., acetonitrile) minimize degradation.
- Activation energy determination : Use Arrhenius plots from variable-temperature HPLC data to predict shelf-life under storage conditions .
Q. In crystallographic studies of this compound, how should researchers address challenges related to disorder in the bromine or phosphoryl moieties during refinement?
- Occupancy refinement : In SHELXL, split disordered atoms (e.g., bromine) into partial occupancy sites and apply restraints to bond distances and angles.
- Thermal parameters : Use ISOR restraints to model anisotropic displacement parameters for disordered regions.
- Validation tools : Check residual density maps and R-factors post-refinement to ensure disorder modeling does not introduce artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
